molecular formula C17H16ClN B12608345 2H-Pyrrole, 5-(4-chlorophenyl)-3,4-dihydro-3-(4-methylphenyl)- CAS No. 917871-34-2

2H-Pyrrole, 5-(4-chlorophenyl)-3,4-dihydro-3-(4-methylphenyl)-

Cat. No.: B12608345
CAS No.: 917871-34-2
M. Wt: 269.8 g/mol
InChI Key: NJCRXMVPHNNTSM-UHFFFAOYSA-N
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Description

2H-Pyrrole, 5-(4-chlorophenyl)-3,4-dihydro-3-(4-methylphenyl)- is a heterocyclic organic compound that features a pyrrole ring substituted with a 4-chlorophenyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrole, 5-(4-chlorophenyl)-3,4-dihydro-3-(4-methylphenyl)- can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines to form the pyrrole ring . Another method includes the cyclization of α,β-unsaturated carbonyl compounds with amines under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, such as iron(III) chloride, and solvents like dimethylformamide (DMF) to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole, 5-(4-chlorophenyl)-3,4-dihydro-3-(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrroles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrrole, 5-(4-chlorophenyl)-3,4-dihydro-3-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl and methylphenyl groups enhances its potential as a versatile intermediate in organic synthesis and its activity in biological systems .

Properties

CAS No.

917871-34-2

Molecular Formula

C17H16ClN

Molecular Weight

269.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(4-methylphenyl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C17H16ClN/c1-12-2-4-13(5-3-12)15-10-17(19-11-15)14-6-8-16(18)9-7-14/h2-9,15H,10-11H2,1H3

InChI Key

NJCRXMVPHNNTSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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